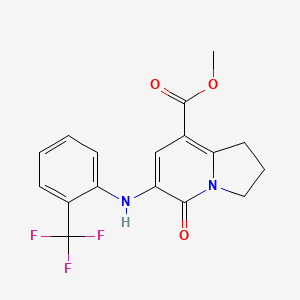
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity and stability of molecules.
準備方法
The synthesis of Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving an appropriate precursor such as a pyrrole derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Amidation Reaction: The amino group is introduced through an amidation reaction, often using an amine derivative.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, potentially inhibiting their activity. The indolizine core may interact with nucleic acids or other biomolecules, leading to various biological effects.
類似化合物との比較
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate can be compared with similar compounds such as:
Methyl 5-oxo-6-(2-fluorophenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate: This compound features a fluorine atom instead of a trifluoromethyl group, which may result in different biological activity and stability.
Methyl 5-oxo-6-(2-chlorophenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate: The presence of a chlorine atom can alter the compound’s reactivity and interaction with molecular targets.
Methyl 5-oxo-6-(2-bromophenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate: The bromine atom may enhance the compound’s ability to participate in specific chemical reactions, such as halogenation or cross-coupling reactions.
特性
CAS番号 |
612065-22-2 |
|---|---|
分子式 |
C17H15F3N2O3 |
分子量 |
352.31 g/mol |
IUPAC名 |
methyl 5-oxo-6-[2-(trifluoromethyl)anilino]-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C17H15F3N2O3/c1-25-16(24)10-9-13(15(23)22-8-4-7-14(10)22)21-12-6-3-2-5-11(12)17(18,19)20/h2-3,5-6,9,21H,4,7-8H2,1H3 |
InChIキー |
MIFMWUNCTLJPBD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2CCCN2C(=O)C(=C1)NC3=CC=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
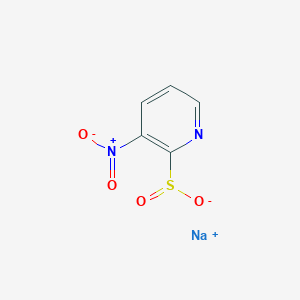
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
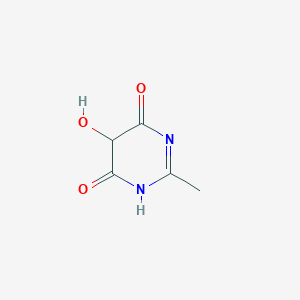
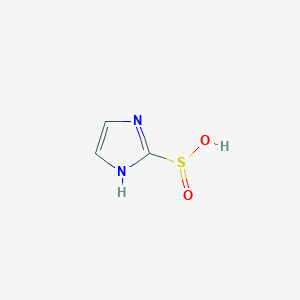


![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)


![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)

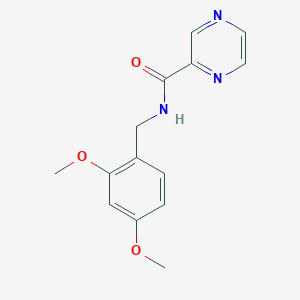
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
